molecular formula C20H17N3O5S B2406267 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421466-46-7

3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2406267
CAS No.: 1421466-46-7
M. Wt: 411.43
InChI Key: NKQZWJFQIFVMEP-UHFFFAOYSA-N
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Description

3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound known for its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, each requiring precise control over reaction conditions.

  • Formation of Intermediate Compounds: : Typically, starting with 4-methoxybenzo[d]thiazole, various protecting groups and reagents are introduced in a stepwise fashion to build up the core structure.

  • Introduction of Azetidine Ring: : The azetidine ring is then synthesized through a cyclization reaction, often using reagents like triethylamine or other suitable bases.

  • Coupling Reactions: : The final step involves coupling the synthesized fragments under specific conditions, such as elevated temperatures and specific solvents, to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely be scaled up through continuous flow chemistry to maintain reaction efficiency and consistency. Methods such as high-performance liquid chromatography (HPLC) would be used to ensure purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation reactions using agents like potassium permanganate, forming various oxidized derivatives. Conversely, reduction can be achieved using agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially on the benzo[d]thiazole and benzo[d]oxazole rings.

  • Hydrolysis: : Acid or base-catalyzed hydrolysis can lead to the breakdown of this compound, often resulting in the opening of the azetidine ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, dichromate.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, water.

Major Products

  • Oxidized Derivatives: : Modified versions of the original compound with additional oxygen-containing groups.

  • Reduced Forms: : Compounds with fewer oxygen-containing groups, often more stable and less reactive.

Scientific Research Applications

3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has shown promise in various scientific research fields:

  • Chemistry: : Used as a precursor for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule, interacting with specific proteins or enzymes.

  • Medicine: : Explored as a candidate for drug development due to its ability to interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

  • 3-(2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

  • 3-(2-(3-((4-aminobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Highlighting Uniqueness

The uniqueness of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its methoxy group on the benzo[d]thiazole ring

This should give you a comprehensive overview of the compound. Do you have any specific aspect you'd like to delve deeper into?

Properties

IUPAC Name

3-[2-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)27-12-9-22(10-12)17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQZWJFQIFVMEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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